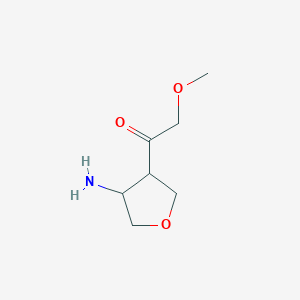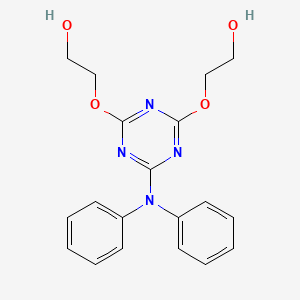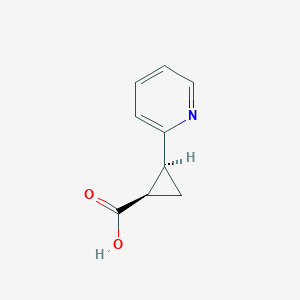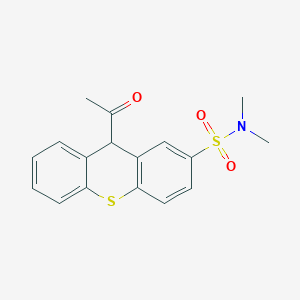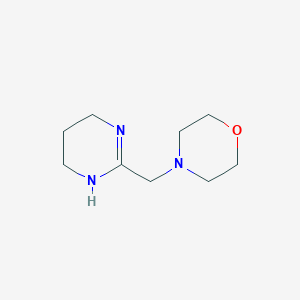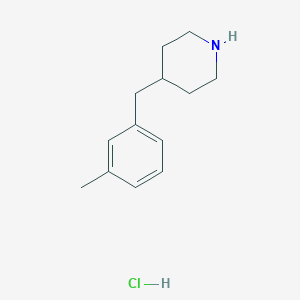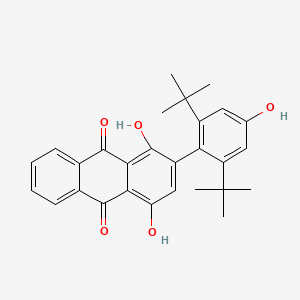
2-(2,6-Di-tert-butyl-4-hydroxyphenyl)-1,4-dihydroxyanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-Di-tert-butyl-4-hydroxyphenyl)-1,4-dihydroxyanthracene-9,10-dione is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of anthracene and phenol derivatives, which contribute to its distinct chemical behavior and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Di-tert-butyl-4-hydroxyphenyl)-1,4-dihydroxyanthracene-9,10-dione typically involves the reaction of anthracene derivatives with phenolic compounds under controlled conditions. One common method includes the use of 2,6-di-tert-butyl-4-hydroxybenzaldehyde and 1,4-dihydroxyanthraquinone as starting materials. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
2-(2,6-Di-tert-butyl-4-hydroxyphenyl)-1,4-dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenolic and anthracene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted anthracene compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-(2,6-Di-tert-butyl-4-hydroxyphenyl)-1,4-dihydroxyanthracene-9,10-dione has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential antioxidant properties and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the context of oxidative stress-related diseases.
Industry: Utilized as a stabilizer in polymers and other materials to enhance their durability and resistance to degradation.
作用機序
The mechanism of action of 2-(2,6-Di-tert-butyl-4-hydroxyphenyl)-1,4-dihydroxyanthracene-9,10-dione involves its ability to donate and accept electrons, making it an effective antioxidant. The compound can scavenge free radicals and prevent oxidative damage to cells and materials. Its molecular targets include reactive oxygen species (ROS) and other free radicals, which it neutralizes through redox reactions.
類似化合物との比較
Similar Compounds
- 2,6-Di-tert-butyl-4-hydroxyphenyl acetate
- 2,6-Di-tert-butyl-4-hydroxymethylphenol
- 2,6-Di-tert-butyl-4-methoxyphenol
Uniqueness
Compared to similar compounds, 2-(2,6-Di-tert-butyl-4-hydroxyphenyl)-1,4-dihydroxyanthracene-9,10-dione stands out due to its unique combination of anthracene and phenol moieties
特性
分子式 |
C28H28O5 |
|---|---|
分子量 |
444.5 g/mol |
IUPAC名 |
2-(2,6-ditert-butyl-4-hydroxyphenyl)-1,4-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C28H28O5/c1-27(2,3)18-11-14(29)12-19(28(4,5)6)21(18)17-13-20(30)22-23(26(17)33)25(32)16-10-8-7-9-15(16)24(22)31/h7-13,29-30,33H,1-6H3 |
InChIキー |
SNCAKOZIFNOZHM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1C2=CC(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)C(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Hydroxy-3-methoxyphenyl)methyl]anthracene-9,10-dione](/img/structure/B13149278.png)
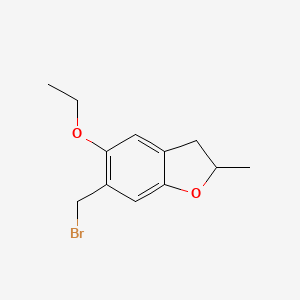
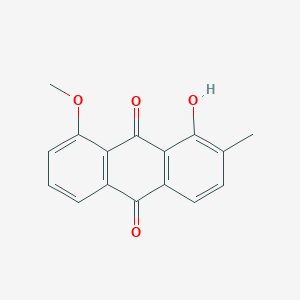
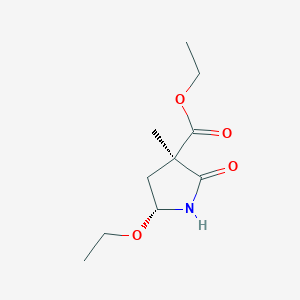
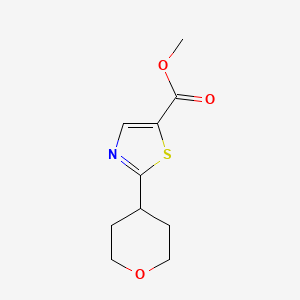
![2-Methyl-1-[10-[(2-methylquinolin-4-yl)amino]decyl]quinolin-1-ium-4-amine;chloride](/img/structure/B13149304.png)

![Tert-butyl 4-(5-isopropoxy-2-methyl-4-(4-(spiro[cyclopropane-1,3'-indoline]-1'-yl)-5-(trifluoromethyl)pyrimidin-2-ylamino)phenyl)piperidine-1-carboxylate](/img/structure/B13149317.png)
